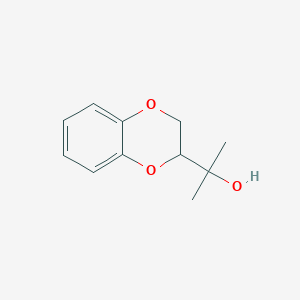
5-bromo-2-(difluoromethyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(difluoromethyl)-1-benzothiophene (BDFMBT) is a heterocyclic compound belonging to the family of benzothiophenes, which contains a sulfur atom in its ring structure. BDFMBT is of significant interest due to its unique chemical and physical properties and its potential applications in a wide range of scientific research fields. The synthesis of BDFMBT is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(difluoromethyl)-1-benzothiophene has a wide range of applications in scientific research, particularly in the fields of organic chemistry, materials science, and biochemistry. In organic chemistry, this compound has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes. In materials science, this compound has been used as a dopant for the fabrication of organic field-effect transistors. In biochemistry, this compound has been used as a fluorescent probe for the detection of various enzymes, such as lipases and proteases.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(difluoromethyl)-1-benzothiophene is not yet fully understood. However, it is believed that the compound interacts with enzymes through hydrogen-bonding and electrostatic interactions, resulting in the inhibition of enzyme activity. Additionally, this compound has been shown to interact with proteins and DNA, suggesting that it may also act as an inhibitor of protein and DNA function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on biochemical and physiological processes. Additionally, this compound has been shown to interact with proteins and DNA, suggesting that it may also have an effect on the structure and function of these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-bromo-2-(difluoromethyl)-1-benzothiophene in laboratory experiments is its low cost and ease of synthesis. Additionally, this compound has been shown to interact with a wide range of enzymes, proteins, and DNA, making it a useful tool for studying biochemical and physiological processes. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can be easily degraded in the presence of light and oxygen. Additionally, the compound can be toxic if ingested, and should be handled with care.
Zukünftige Richtungen
The potential applications of 5-bromo-2-(difluoromethyl)-1-benzothiophene in scientific research are vast, and there are many possible future directions for this compound. For example, this compound could be used as a fluorescent probe for the detection of various enzymes, proteins, and DNA. Additionally, this compound could be used to study the structure and function of proteins and DNA, as well as to study the effects of inhibitors on biochemical and physiological processes. Additionally, this compound could be used to develop new organic materials for use in organic electronics and photovoltaics. Finally, this compound could be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes.
Synthesemethoden
5-bromo-2-(difluoromethyl)-1-benzothiophene can be synthesized in a laboratory setting by reacting 5-bromo-2-fluorobenzonitrile with 1,3-difluorobenzene in the presence of a base catalyst. The reaction is typically carried out in a sealed vessel at a temperature of around 100°C for several hours. The reaction is highly efficient, with yields of up to 99% being reported.
Eigenschaften
IUPAC Name |
5-bromo-2-(difluoromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOJTAJWYSOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)




![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)




![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)

